(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid
Description
(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid is a conformationally rigid bicyclic amino acid featuring a 3.2.0 ring system. Its structure comprises a seven-membered bicyclic scaffold with nitrogen at position 3 and a carboxylic acid group at position 1. This compound is a versatile building block in medicinal chemistry, particularly for designing peptidomimetics and β-lactam antibiotics. Its methyl ester derivative, rac-methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate, has a molecular weight of 155.2 g/mol (C₈H₁₃NO₂) and is used as a small-molecule scaffold in laboratory settings .
Properties
IUPAC Name |
(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(7)3-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEZUUMPFWMZRI-FSPLSTOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CNC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides a practical route to obtain the desired bicyclic structure with high yields and diastereoselectivities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which (1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Azabicyclo[2.2.1]heptane Derivatives
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (96) and 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (97) :
- These compounds differ in nitrogen position (2 vs. 7) and exhibit bond angles and lengths nearly identical to proline, except for pyramidalization at the nitrogen atom, which alters dihedral angles by up to 7° .
- The 2.2.1 system introduces greater ring strain compared to the 3.2.0 system, impacting synthetic accessibility and conformational stability.
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (e.g., ampicillin derivatives): The replacement of a carbon with sulfur (4-thia) enhances reactivity and stability against β-lactamases. For example, ampicillin derivatives with this scaffold show improved antibiotic activity due to sulfur’s electron-withdrawing effects . Solubility varies significantly: sodium salts and hydrates (e.g., ampicillin trihydrate) are common, whereas the non-thia analog lacks such ionic forms .
Azabicyclo[3.1.0]hexane Derivatives
- (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Smaller 3.1.0 ring system reduces steric hindrance but increases ring strain. Molecular weight is lower (127.14 g/mol, C₆H₉NO₂) compared to the 3.2.0 analog . Applications include GABA receptor modulation, highlighting how ring size influences target selectivity .
Carbapenems and Penems
- (5R,6S)-3-[[2-(Formimidoylamino)ethyl]thio]-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (FAC): Substituents like hydroxyethyl and thio groups enhance stability against renal dehydropeptidase-I (DHP-I). FAC shows lower stability (Vmax/Km ratio) compared to derivatives with bulkier groups (e.g., DHM) . The 3.2.0 core in carbapenems is critical for β-lactamase resistance, unlike penems with 4-thia systems .
Structural and Functional Data Table
Key Findings and Implications
- Conformational Rigidity : The 3.2.0 system balances ring strain and stability, making it superior to 2.2.1 systems for drug design .
- Biological Stability : Substituents on the bicyclic core (e.g., thio, hydroxyethyl) critically influence enzymatic resistance, as seen in carbapenems vs. penems .
- Synthetic Utility : Boc-protected derivatives (e.g., tert-butoxycarbonyl) are intermediates in complex syntheses, highlighting the need for protective strategies .
Biological Activity
(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique stereochemistry and the presence of a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other scientific fields.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 141.17 g/mol. The compound features a bicyclic structure that includes a nitrogen atom, which plays a significant role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2137560-16-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may bind to various receptors or enzymes, modulating their activity and influencing biochemical pathways.
Potential Targets
- Neurotransmitter Receptors : The nitrogen atom in the bicyclic structure may facilitate interactions with neurotransmitter receptors, potentially impacting neurological functions.
- Enzymatic Activity : The carboxylic acid group may participate in enzyme-substrate interactions, influencing metabolic pathways.
Biological Activity Studies
Recent research has explored the biological activities of this compound through various assays:
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. For instance:
- In vitro Assays : The compound demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.
Antioxidant Activity
Research has also highlighted the antioxidant potential of this compound:
- DPPH Scavenging Assay : The compound showed a notable ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
Case Studies
Several case studies have been published that investigate the pharmacological potential of this compound:
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of this compound in models of neurodegeneration:
- Methodology : Animal models were treated with varying doses of the compound.
- Findings : Results indicated a reduction in neuroinflammation and improved cognitive function.
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of this compound:
- Cell Lines Used : Human leukemia cell lines were exposed to the compound.
- Results : The compound exhibited cytotoxic effects with an IC50 value indicating significant anticancer activity.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic | Neuroactive properties |
| 2-Azabicyclo[3.2.1]octane | Bicyclic | Antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid and its derivatives?
- Methodological Answer : The synthesis often involves [2+2] photocycloaddition reactions to construct the bicyclic core. For example, intermolecular [2+2] photocycloaddition of pyrrole derivatives with ketenes yields 3-azabicyclo[3.2.0]heptane scaffolds. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Post-functionalization steps (e.g., carboxylation at the 1-position) are critical for introducing the carboxylic acid group. Reaction conditions (temperature, solvent, light intensity) significantly impact yields and stereoselectivity .
Q. How is the stereochemistry of (1R,5R)-configured derivatives validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry. For example, syn and anti stereoisomers of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acid were resolved via X-ray analysis, revealing distinct pseudo-axial/equatorial orientations of substituents. Complementary techniques like NMR (e.g., NOESY for spatial proximity) and polarimetry (optical rotation) support conformational assignments .
Q. What analytical techniques are used to characterize this compound’s purity and structure?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 210–254 nm) or LC-MS for trace impurity profiling.
- Structure : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, combined with ¹H/¹³C NMR for functional group analysis. IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the bicyclo[3.2.0]heptane core influence conformational locking of pharmacophores like GABA?
- Methodological Answer : The rigid bicyclic framework enforces a boat-like conformation, stabilizing spatial arrangements of substituents. In GABA analogues, the N-Boc-amino and carboxylic acid groups adopt fixed pseudo-equatorial or axial positions, mimicking extended or folded GABA conformations. Computational modeling (DFT or MD simulations) predicts energy minima, while X-ray crystallography validates locked geometries. This design reduces entropic penalties in target binding .
Q. What strategies address contradictions in reported biological activities of derivatives?
- Methodological Answer : Discrepancies in antibacterial efficacy (e.g., MIC values) may arise from:
- Experimental variability : Standardize broth microdilution assays per CLSI guidelines.
- Structural heterogeneity : Confirm stereochemical purity via chiral HPLC.
- Target specificity : Use isogenic bacterial strains (e.g., β-lactamase mutants) to isolate mechanism-of-action contributions. For example, a Cr(III) complex of a related bicycloheptane derivative showed enhanced activity against S. aureus (MIC = 8 µg/mL) compared to the free ligand (MIC = 32 µg/mL) .
Q. Can computational models predict the bioactivity of novel bicyclo[3.2.0]heptane derivatives?
- Methodological Answer : Yes. QSAR models trained on β-lactamase inhibition data identify critical descriptors (e.g., LogP, H-bond acceptor count). Molecular docking into penicillin-binding proteins (PBPs) or GABA receptors reveals binding modes. For instance, docking studies on bicycloheptane-based GABA analogues highlight interactions with Arg218 and Glu155 residues in GABAA receptors, guiding analogue design .
Data Contradiction Analysis
Q. Why do different studies report varying yields for photocycloaddition-based syntheses?
- Methodological Answer : Yield discrepancies (45–60%) stem from:
- Light source variability : UV wavelength (254 vs. 365 nm) affects reaction efficiency.
- Substituent effects : Electron-withdrawing groups on pyrroles accelerate cyclization but may promote side reactions.
- Workup protocols : Acidic quenching vs. neutral extraction impacts product recovery. Optimized conditions (e.g., 254 nm light, dichloromethane solvent, –20°C) improve reproducibility .
Experimental Design Considerations
Q. How to design analogues for improved metabolic stability without compromising activity?
- Methodological Answer :
Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or phosphonate group to resist esterase cleavage.
Steric shielding : Introduce bulky substituents (e.g., tert-butyl) at the 5-position to block cytochrome P450 oxidation.
Prodrug approaches : Mask the carboxylic acid as an ethyl ester, which hydrolyzes in vivo. Validate stability in liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
